REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][C:12]([CH3:15])([CH3:14])[CH2:11]OC1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[Li+]>>[CH2:1]([N:8]1[CH2:13][C:12]([CH3:11])([CH3:14])[CH2:15]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
tetrahydro-3-benzyl-5,5-dimethyl-1,3-oxazin-2-one
|
Quantity
|
8.97 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(OCC(C1)(C)C)=O
|
Name
|
|
Quantity
|
0.084 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
245 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
DISTILLATION
|
Details
|
distillation head
|
Type
|
TEMPERATURE
|
Details
|
The receiver was cooled with dry ice as the product
|
Type
|
DISTILLATION
|
Details
|
slowly distilled
|
Type
|
ADDITION
|
Details
|
an additional 0.084 g of lithium chloride was added
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
WAIT
|
Details
|
was continued for an additional 25 hours
|
Duration
|
25 h
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.84 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |